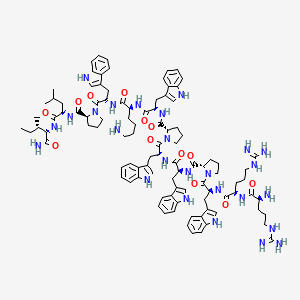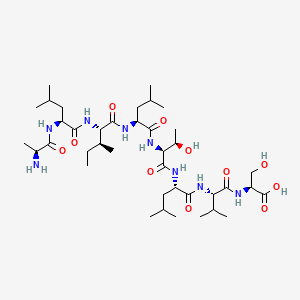
Guanosine triphosphate-13C10 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphate-13C10 (dilithium) is a stable isotope-labeled compound of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various biological processes, including protein synthesis and signal transduction. The 13C10 labeling involves the incorporation of carbon-13 isotopes, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-13C10 (dilithium) typically involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine triphosphate-13C10 (dilithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes multiple purification steps to remove any impurities and achieve the desired isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine triphosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of guanosine diphosphate, while reduction may yield guanosine monophosphate .
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used in NMR studies to investigate molecular structures and dynamics.
Biology: Utilized in studies of protein synthesis and signal transduction pathways.
Medicine: Employed in the development of antiviral drugs and as a tracer in pharmacokinetic studies.
Industry: Applied in the production of stable isotope-labeled compounds for various analytical techniques .
Wirkmechanismus
The mechanism of action of guanosine triphosphate-13C10 (dilithium) involves its role as a nucleotide in various biological processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The incorporation of 13C isotopes allows for detailed studies of these processes using NMR and other analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine triphosphate-13C10 (disodium): Similar in structure but uses sodium instead of lithium.
Adenosine triphosphate-13C10: Another stable isotope-labeled nucleotide used in similar applications.
Uridine triphosphate-13C10: Used in studies of RNA synthesis and metabolism.
Uniqueness
Guanosine triphosphate-13C10 (dilithium) is unique due to its specific isotopic labeling and the use of lithium, which may offer different chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H14Li2N5O14P3 |
|---|---|
Molekulargewicht |
545.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI-Schlüssel |
SPQUPDOUIWTDAU-IECUJWPGSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=[13C](N[13C]2=O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


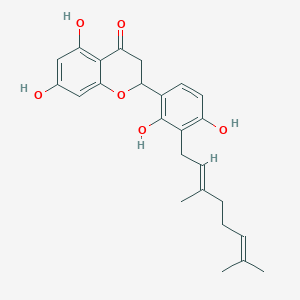

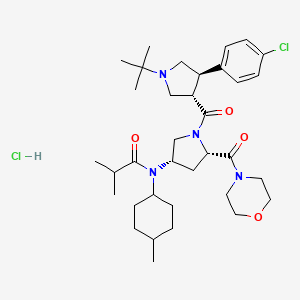
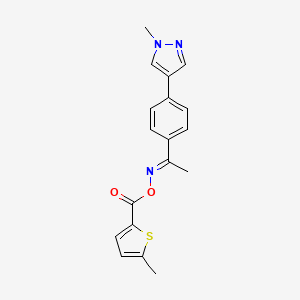


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)

